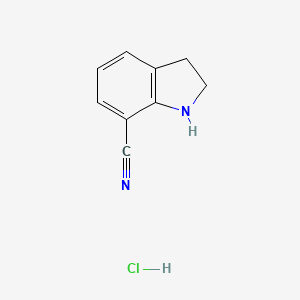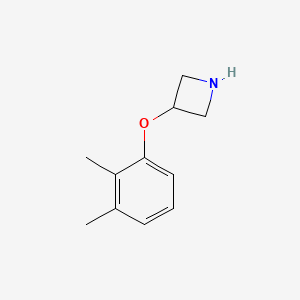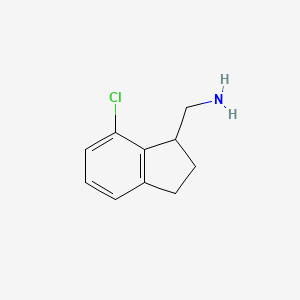
(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N,N-dimethylacetamide group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the azetidine ring.
Amidation Reactions: Introduction of the N,N-dimethylacetamide group can be achieved through amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride may have applications in various fields such as:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride: The enantiomer of the compound .
Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride may have unique properties due to its specific stereochemistry and functional groups, which could result in distinct biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H15ClN2O |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
2-[(2R)-azetidin-2-yl]-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
IXJIKBBOHDSBAL-FYZOBXCZSA-N |
SMILES isomérico |
CN(C)C(=O)C[C@H]1CCN1.Cl |
SMILES canónico |
CN(C)C(=O)CC1CCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)


![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)




![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)


![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)


